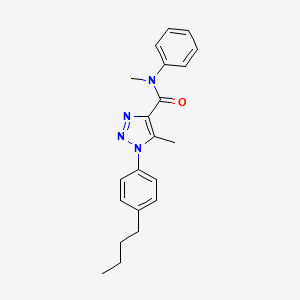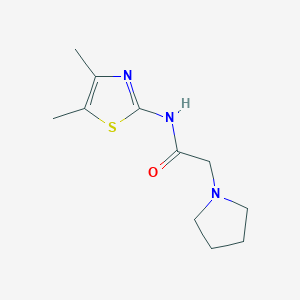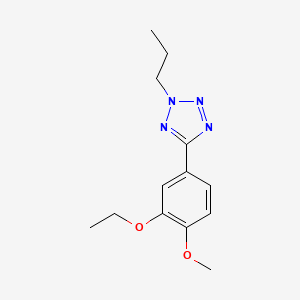![molecular formula C22H26N2O2 B4438049 3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4438049.png)
3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide
Overview
Description
3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide, also known as MPCCA, is a chemical compound that belongs to the class of amides. It has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Scientific Research Applications
3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition by 3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide can lead to altered neurotransmitter levels and potential therapeutic effects.
3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action for its anticancer properties is thought to involve the inhibition of histone deacetylase, which plays a role in the regulation of gene expression.
Mechanism of Action
The mechanism of action for 3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide involves the inhibition of various enzymes and proteins. It has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This can lead to increased levels of acetylcholine, which can have potential therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders.
3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has also been shown to inhibit monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. This can lead to increased levels of these neurotransmitters, which can have potential therapeutic effects in the treatment of depression and other mood disorders.
Biochemical and physiological effects:
3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, dopamine, norepinephrine, and serotonin in the brain. It has also been shown to have antioxidant properties, which can help to protect against oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide for lab experiments is its high purity and stability. It has been synthesized using optimized methods to ensure high yields and purity of the final product. However, one of the limitations of 3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when handling and using the compound in lab experiments.
Future Directions
There are several future directions for the study of 3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide. One potential direction is the development of 3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide derivatives with improved pharmacological properties. Another potential direction is the investigation of 3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide's potential therapeutic effects in the treatment of neurological disorders and cancer. Additionally, further studies are needed to elucidate the exact mechanisms of action for its various biological effects.
In conclusion, 3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on various enzymes and proteins, and potential therapeutic effects in the treatment of neurological disorders and cancer. Further studies are needed to fully understand its mechanisms of action and potential applications in the field of pharmacology and biochemistry.
properties
IUPAC Name |
3-(4-methylphenyl)-N-[2-(piperidine-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-17-9-11-18(12-10-17)13-14-21(25)23-20-8-4-3-7-19(20)22(26)24-15-5-2-6-16-24/h3-4,7-12H,2,5-6,13-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCPWDDVJHYAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B4437980.png)

![2-methyl-1-[(2-pyridinylthio)acetyl]indoline](/img/structure/B4437993.png)
![1-benzyl-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B4437995.png)
![N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)alanine](/img/structure/B4438007.png)

![3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanenitrile](/img/structure/B4438025.png)

![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B4438030.png)

![methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4438046.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4438053.png)
![(3S*,4S*)-1-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B4438058.png)
![5-(2-ethoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4438060.png)